Enhanced Dual VEGFR-2/FGFR1 Kinase Inhibition Potency
In a head-to-head comparative study of novel benzenesulfonamide-based inhibitors, the derivative containing the 4-(trifluoromethyl)benzenesulfonamide fragment (compound 6l) exhibited the most potent dual VEGFR-2/FGFR1 inhibitory activity among all synthesized analogs [1]. This activity was superior to both the clinically relevant multi-kinase inhibitor sorafenib and the broad-spectrum kinase inhibitor staurosporine [1].
| Evidence Dimension | VEGFR-2 and FGFR1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | VEGFR-2 IC50 = 0.025 µM; FGFR1 IC50 = 0.026 µM (for compound 6l, a derivative of 4-(trifluoromethyl)benzenesulfonamide) |
| Comparator Or Baseline | Sorafenib: VEGFR-2 IC50 = 0.045 µM; Staurosporine: VEGFR-2 IC50 = 0.033 µM |
| Quantified Difference | Compound 6l is 1.8-fold more potent than sorafenib and 1.3-fold more potent than staurosporine against VEGFR-2 |
| Conditions | In vitro enzymatic kinase inhibition assay |
Why This Matters
This data demonstrates that incorporating the 4-(trifluoromethyl)benzenesulfonamide moiety can yield a dual kinase inhibitor with significantly higher potency than established benchmark compounds, making it a preferred scaffold for developing targeted cancer therapeutics.
- [1] Hassan, R. M., Ali, I. H., & El Kerdawy, A. M. (2024). Novel benzenesulfonamides as dual VEGFR2/FGFR1 inhibitors targeting breast cancer: Design, synthesis, anticancer activity and in silico studies. Bioorganic Chemistry, 152, 107728. View Source
